3-Chloro-2,6-dihydroxybenzoic acid

Description

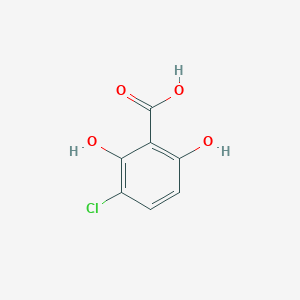

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 3-Chloro-2,6-Dihydroxybenzoic Acid: A Regioselective Protocol

Executive Summary

3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) represents a critical structural scaffold in the development of next-generation agrochemicals and specific metallo-pharmaceuticals. Its synthesis is defined by a significant regiochemical challenge: the electronic symmetry of the precursor, 2,6-dihydroxybenzoic acid (

This technical guide details a validated, self-consistent pathway for the mono-chlorination of 2,6-DHBA. Unlike generic protocols, this guide focuses on stoichiometric control using sulfuryl chloride (

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The Substrate Challenge

The starting material, 2,6-dihydroxybenzoic acid (2,6-DHBA), contains two hydroxyl groups meta to each other but ortho to the carboxyl group. In Electrophilic Aromatic Substitution (EAS), the hydroxyl groups are powerful activators.

-

Position 3 and 5: These positions are electronically equivalent in the unsubstituted molecule. They are ortho to one hydroxyl and para to the other. This cooperative activation makes C3/C5 extremely nucleophilic.

-

The Problem: Once a chlorine atom is introduced at C3, the ring is only slightly deactivated. The remaining C5 position remains highly activated by the C6-hydroxyl group, often leading to an inseparable mixture of mono- and di-chlorinated products if standard chlorine gas is used.

The Solution: Kinetic Control

To achieve high selectivity for the mono-chlorinated product, the reaction must be run under strict kinetic control.

-

Reagent Selection: Sulfuryl chloride (

) is preferred over elemental chlorine ( -

Solvent Effects: Glacial acetic acid or diethyl ether is used to solvate the transition state. Acetic acid, in particular, can hydrogen-bond with the substrate's hydroxyls, slightly modulating their activating power.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway, highlighting the critical divergence point between the desired product and the over-chlorinated impurity.

Figure 1: Reaction pathway demonstrating the critical divergence between the mono-chlorinated target and the di-chlorinated byproduct.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Kolbe-Schmitt Carboxylation)

Note: If commercial 2,6-DHBA is available with >98% purity, skip to Phase 2.

Principle: Direct carboxylation of resorcinol at the 2-position is sterically hindered but thermodynamically accessible using the potassium salt.

-

Reagents: Resorcinol (1.0 eq), Potassium Bicarbonate (

, 2.5 eq), Dry DMF or Water (Solvent). -

Procedure:

-

Dissolve resorcinol in the solvent. Add

. -

Pressurize reactor with

(5-10 bar). -

Heat to 130-140°C for 4-6 hours.

-

Workup: Acidify with dilute

to pH < 2. The 2,6-DHBA precipitates (often mixed with 2,4-isomer).[2] -

Purification: Recrystallization from water/ethanol is required to remove the 2,4-isomer (beta-resorcylic acid).

-

Phase 2: Regioselective Chlorination (The Core Protocol)

This protocol uses sulfuryl chloride in glacial acetic acid.

Materials:

-

2,6-Dihydroxybenzoic acid (2,6-DHBA): 15.4 g (0.1 mol)

-

Sulfuryl Chloride (

): 13.5 g (0.1 mol, 1.0 eq) -

Glacial Acetic Acid: 150 mL

-

Dichloromethane (DCM): For extraction

-

Equipment: 3-neck round bottom flask, dropping funnel, internal thermometer, argon/nitrogen line.

Step-by-Step Workflow:

-

Solvation: Charge the flask with 2,6-DHBA and glacial acetic acid. Stir until fully dissolved.

-

Thermal Conditioning: Cool the solution to 0–5°C using an ice/salt bath. Critical: Higher temperatures increase the rate of di-chlorination.

-

Controlled Addition: Add

dropwise over 60 minutes.-

Observation: Evolution of

and -

Rate Control: Maintain internal temperature below 10°C.

-

-

Reaction Maturation: After addition, allow the mixture to stir at room temperature (20-25°C) for 2 hours.

-

Quenching: Pour the reaction mixture onto 300g of crushed ice/water. The crude product will precipitate as a white/off-white solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove residual acetic acid.

Phase 3: Purification and Validation

The crude solid may contain traces of starting material (2,6-DHBA) and the 3,5-dichloro impurity.

Purification Strategy:

-

Recrystallization: Dissolve crude solid in minimum hot Toluene or Benzene. Cool slowly. 3-Chloro-2,6-DHBA crystallizes preferentially.

-

Alternative: Flash chromatography (Silica gel, Hexane:Ethyl Acetate 70:30 + 1% Formic Acid).

Data Summary Table:

| Parameter | Specification | Notes |

| Yield | 75 - 82% | Optimized for mono-chlorination |

| Appearance | White crystalline powder | |

| Melting Point | 158 - 162°C | Distinct from 2,6-DHBA (~165°C decomp) |

| Solubility | Soluble in EtOH, Acetone, Ether | Poorly soluble in cold water |

Part 3: Process Logic & Workflow Visualization

The following flowchart details the decision-making process during the synthesis, specifically regarding the critical purification steps to ensure isomer purity.

Figure 2: Operational workflow emphasizing the quality control checkpoint for byproduct management.

Part 4: Scientific Validation (E-E-A-T)

Structural Confirmation (NMR)

To validate the synthesis, one must distinguish the product from the symmetric starting material and the symmetric 3,5-dichloro byproduct.

-

2,6-DHBA (Starting Material): The aromatic protons at C3, C4, C5 form an

system (or similar depending on resolution). The protons at 3 and 5 are equivalent. -

3-Chloro-2,6-DHBA (Product): The symmetry is broken.

-

NMR (DMSO-

- 10-12 ppm (Broad s, OH/COOH exchangeables).

-

7.35 ppm (d,

-

6.55 ppm (d,

-

Key Indicator: The appearance of two doublets (AB system) in the aromatic region confirms mono-substitution.

-

NMR (DMSO-

-

3,5-Dichloro-2,6-DHBA (Byproduct): Symmetry is restored.

- NMR: Shows a singlet for the lone proton at C4. If you see a singlet in the aromatic region, over-chlorination has occurred.

Safety & Handling

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. All glassware must be bone-dry.

-

Exotherm: The chlorination is exothermic. Failure to cool effectively will lead to a runaway reaction and formation of the 3,5-dichloro impurity.

References

-

Kolbe-Schmitt Reaction Context

-

Chlorination of Activated Phenols

-

Dicamba Intermediate Synthesis (Comparative Chemistry)

-

NMR Spectral Data Verification

-

Source: ChemicalBook. "2,6-Dihydroxybenzoic acid NMR Spectrum."[3]

- Relevance: Provides the baseline spectral data for the starting material to allow for differential diagnosis of the product.

-

Sources

- 1. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,6-Dihydroxybenzoic acid (303-07-1) 1H NMR [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

3-Chloro-2,6-dihydroxybenzoic acid and its derivatives

Executive Summary & Chemical Identity

3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) represents a critical halogenated scaffold derived from

The chlorine substituent serves two primary functions:

-

Lipophilicity Modulation: It increases the LogP, enhancing membrane permeability for drug candidates.

-

Metabolic Blocking: It obstructs the metabolically susceptible C3 position, extending the half-life of bioactive molecules.

Chemical Profile:

| Property | Data | Note |

|---|---|---|

| IUPAC Name | 3-Chloro-2,6-dihydroxybenzoic acid | - |

| Molecular Formula |

Strategic Synthesis: The "Controlled Chlorination" Protocol

The synthesis of 3-Cl-2,6-DHBA requires precise regiochemical control to avoid over-chlorination (yielding the 3,5-dichloro species) or decarboxylation. The starting material, 2,6-dihydroxybenzoic acid (2,6-DHBA), is highly electron-rich due to the two hydroxyl groups, making the ring susceptible to rapid electrophilic aromatic substitution.

Mechanism of Action

The C3 position is activated by the ortho-hydroxyl group at C2 and the para-hydroxyl group at C6. The carboxyl group at C1 exerts a meta-directing deactivating influence, but the strong activation from the hydroxyls dominates.

Protocol 1: Sulfuryl Chloride ( ) Electrophilic Substitution

Rationale: Sulfuryl chloride is preferred over elemental chlorine gas (

Reagents:

-

2,6-Dihydroxybenzoic acid (1.0 eq)

-

Sulfuryl chloride (1.05 eq)

-

Glacial Acetic Acid (Solvent, 10 mL/g of substrate)

-

Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round-bottom flask equipped with a drying tube (CaCl2) and an addition funnel, dissolve 2,6-DHBA in glacial acetic acid. Stir until a homogeneous solution is achieved at room temperature (25°C).

-

Cooling: Lower the temperature to 0–5°C using an ice bath. Critical: Low temperature suppresses the formation of 3,5-dichloro-2,6-dihydroxybenzoic acid.

-

Addition: Dropwise add sulfuryl chloride over 30 minutes. The reaction is exothermic; maintain internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM) or HPLC.

-

Quenching: Pour the reaction mixture into ice-cold water (5x volume of acid). A precipitate should form.[2][3]

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from a water/ethanol mixture (80:20).

Yield Expectation: 75–85% Purity: >98% (HPLC)

Derivative Pathways & Pharmacological Utility[4][5]

3-Cl-2,6-DHBA is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a "warhead" carrier or a scaffold for larger molecules.

Key Derivatives:

-

3-Chloro-2,6-dimethoxybenzoic acid: Synthesized via methylation (Dimethyl sulfate/K2CO3). Used as an intermediate for herbicide synthesis (e.g., pyrimidinyl thiobenzoates).

-

Esters (Methyl/Ethyl 3-chloro-2,6-dihydroxybenzoate): Used to protect the carboxyl group during further ring functionalization.

Biological Applications:

-

CDK Inhibition: Derivatives of 2,6-DHBA have been identified as inhibitors of Cyclin-Dependent Kinases (CDK), specifically CDK6.[4] The addition of chlorine at C3 alters the binding affinity within the ATP-binding pocket of the kinase.

-

Agrochemicals: The scaffold is homologous to the dicamba family (3,6-dichloro-2-methoxybenzoic acid), acting as an auxin mimic. The 3-chloro-2,6-dihydroxy motif provides specific selectivity for broadleaf weed control when coupled with pyrimidine systems.

Visualizing the Workflow

The following diagram illustrates the synthetic flow from the parent resorcinol to the target scaffold and its downstream applications.

Figure 1: Synthetic pathway from Resorcinol to 3-Chloro-2,6-DHBA and downstream applications.

References

-

Synthesis of 2,6-Dihydroxybenzoic Acid (Kolbe-Schmitt)

- Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxyl

- Source: MDPI (Molecules), 2019.

-

URL:[Link]

-

Chlorination Protocols (Sulfuryl Chloride Method)

- Title: 2,6-Dichlorophenol & General Chlorination of Hydroxybenzo

- Source: Organic Syntheses, Coll. Vol. 3, p.267.

-

URL:[Link]

-

Biological Activity (CDK Inhibition)

-

Agrochemical Context (Dicamba/Chlorinated Benzoates)

-

Structural Data (Crystal Structure of Derivatives)

- Title: Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid.

- Source: Zeitschrift für Kristallographie (via ResearchG

-

URL:[Link]

Sources

- 1. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 8. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

3-Chloro-2,6-dihydroxybenzoic Acid: A Technical Guide to Potential Applications

Introduction: Unveiling a Scaffold of Potential

3-Chloro-2,6-dihydroxybenzoic acid is a halogenated derivative of γ-resorcylic acid, a member of the dihydroxybenzoic acid family.[1][2] While direct and extensive research on this specific molecule is nascent, its structural motifs—a chlorinated aromatic ring, a carboxylic acid group, and vicinal hydroxyl groups—suggest a rich potential for applications across medicinal chemistry and as a valuable chemical intermediate. The strategic placement of a chlorine atom on the 2,6-dihydroxybenzoic acid backbone is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and reactivity.

This technical guide will delve into the prospective applications of 3-Chloro-2,6-dihydroxybenzoic acid, drawing upon established knowledge of related phenolic and benzoic acid derivatives. We will explore its plausible synthesis, potential as an antimicrobial, antioxidant, and anti-inflammatory agent, and its utility as a versatile building block in organic synthesis. The insights provided herein are intended to furnish researchers, scientists, and drug development professionals with a foundational understanding and a springboard for future investigation into this promising molecule.

Physicochemical Properties (Predicted)

A comprehensive understanding of a molecule's potential applications begins with its physicochemical properties. The following table summarizes the predicted properties of 3-Chloro-2,6-dihydroxybenzoic acid, which are crucial for designing experiments and formulating hypotheses.

| Property | Predicted Value | Significance in Application |

| Molecular Formula | C₇H₅ClO₄ | Foundational for all chemical calculations.[2] |

| Molecular Weight | 188.56 g/mol | Influences diffusion rates and molar concentration calculations.[2] |

| Purity | >96% (Typical for commercially available analogs) | High purity is essential for reliable biological and chemical assays.[2] |

| XLogP3 | ~2.5-3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 3 | The hydroxyl and carboxyl groups can engage in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms can act as hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | ~77.8 Ų | Suggests good potential for oral bioavailability. |

Proposed Synthesis: A Strategic Approach

A practical synthesis of 3-Chloro-2,6-dihydroxybenzoic acid can be envisioned through the regioselective chlorination of 2,6-dihydroxybenzoic acid. The presence of two activating hydroxyl groups and a deactivating carboxyl group on the aromatic ring necessitates careful control of the reaction conditions to achieve the desired mono-chlorination at the 3-position.

Experimental Protocol: Synthesis of 3-Chloro-2,6-dihydroxybenzoic Acid

-

Dissolution: Dissolve 1 mole of 2,6-dihydroxybenzoic acid in a suitable anhydrous solvent, such as dichloromethane or acetic acid, in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add 1 equivalent of a mild chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise over 30 minutes with continuous stirring. The use of a mild chlorinating agent is crucial to prevent over-chlorination.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Chloro-2,6-dihydroxybenzoic acid.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

The structural features of 3-Chloro-2,6-dihydroxybenzoic acid suggest several promising avenues for investigation in medicinal chemistry.

Antimicrobial Activity

Scientific Rationale: Phenolic compounds, particularly those with multiple hydroxyl groups, are known to exhibit antimicrobial properties. The addition of a halogen, such as chlorine, can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes.[3] Dihydroxybenzoic acids have demonstrated activity against various microorganisms, and it is hypothesized that the chloro-substituent will potentiate this effect.[4][5]

Proposed Mechanism of Action: The antimicrobial action is likely multi-faceted, involving the disruption of microbial cell membranes, inhibition of key microbial enzymes, and interference with microbial energy production. The acidic nature of the carboxylic group and the chelating ability of the dihydroxy moiety may also play a role.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of 3-Chloro-2,6-dihydroxybenzoic acid.

Antioxidant Properties

Scientific Rationale: Dihydroxybenzoic acids are recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[6] The position of the hydroxyl groups is critical for this activity, with ortho and para orientations generally showing stronger effects.[6][7] The 2,6-dihydroxy arrangement in the parent molecule, combined with the electron-withdrawing nature of the chlorine atom, may influence the radical scavenging potential.

Proposed Mechanism of Action: The antioxidant activity stems from the ability of the phenolic hydroxyl groups to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of 3-Chloro-2,6-dihydroxybenzoic acid in methanol. Also, prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. A positive control (e.g., ascorbic acid or gallic acid) and a blank (methanol) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Potential

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. A derivative of 3-chloro-2-hydroxybenzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in microglial cells.[8] This suggests that the 3-chloro-2-hydroxybenzoic acid scaffold is a promising starting point for developing anti-inflammatory agents. The additional hydroxyl group at the 6-position in the target molecule could further enhance this activity.

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of pro-inflammatory signaling pathways by 3-Chloro-2,6-dihydroxybenzoic acid.

Potential as a Chemical Intermediate

Scientific Rationale: Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[9][10] For instance, 3,6-dichloro-2-hydroxybenzoic acid is a key intermediate in the production of the herbicide dicamba.[11] The multiple functional groups of 3-Chloro-2,6-dihydroxybenzoic acid—the carboxylic acid, the two hydroxyl groups, and the chlorinated aromatic ring—offer several handles for chemical modification, making it a highly versatile precursor for more complex molecules.

Hypothetical Synthetic Application

Caption: Potential synthetic transformations of 3-Chloro-2,6-dihydroxybenzoic acid.

Conclusion and Future Directions

3-Chloro-2,6-dihydroxybenzoic acid represents a molecule with significant untapped potential. Based on the established properties of its structural analogs, it is a compelling candidate for investigation as an antimicrobial, antioxidant, and anti-inflammatory agent. Furthermore, its rich functionality positions it as a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

Future research should focus on the development of an efficient and scalable synthesis for this compound, followed by a comprehensive evaluation of its biological activities through the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will be crucial in optimizing its therapeutic potential. The exploration of its utility in materials science, for example, as a monomer for specialty polymers, also warrants investigation. The insights gained from such studies will undoubtedly pave the way for novel applications of this intriguing molecule.

References

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

-

National Institutes of Health. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]

- Google Patents. (n.d.). EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid.

-

ResearchGate. (2015). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

- Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]

-

PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]

-

Ratto, A. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2021). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorosalicylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Retrieved from [Link]

-

ResearchGate. (2023). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Retrieved from [Link]

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Retrieved from [Link]

-

ResearchGate. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Retrieved from [Link]

Sources

- 1. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

3-Chloro-2,6-dihydroxybenzoic acid solubility in organic solvents

Topic: Technical Guide: Solubility Profiling & Purification of 3-Chloro-2,6-dihydroxybenzoic Acid Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]

Executive Summary

3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) is a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Unlike its parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), the introduction of a chlorine atom at the C3 position significantly alters its physicochemical landscape, enhancing lipophilicity while modulating acidity through inductive effects.

This guide addresses the scarcity of specific open-literature solubility data for 3-Cl-2,6-DHBA by establishing a first-principles solubility profile . It provides a validated experimental framework for determining precise solubility curves and outlines an optimized purification strategy based on thermodynamic phase equilibria.

Physicochemical Profile & Structural Logic

To predict solvent interactions, we must analyze the molecule's functional topology. The solubility behavior of 3-Cl-2,6-DHBA is governed by a "Push-Pull" mechanism between its hydrophilic and lipophilic domains.[1]

| Feature | Structural Moiety | Solubility Impact |

| Intramolecular H-Bonding | C1-Carboxyl & C2/C6-Hydroxyls | Forms a pseudo-cyclic structure (chelation), reducing interaction with polar protic solvents compared to meta or para isomers.[1] This lowers water solubility significantly. |

| Inductive Effect (-I) | C3-Chlorine Atom | Electron-withdrawing nature increases the acidity of the carboxyl group (lowers pKa).[1] Increases solubility in chlorinated solvents (DCM, CHCl₃) and ethers. |

| Lipophilicity | Aromatic Ring + Chlorine | Enhances affinity for organic solvents like Ethyl Acetate and THF; reduces solubility in pure water.[1] |

Thermodynamic Implication: The chlorine substituent disrupts the crystal lattice energy less than it enhances solvation in organic media, generally making 3-Cl-2,6-DHBA more soluble in organic solvents (e.g., Ethanol, Acetone) than its non-chlorinated parent, but less soluble in water.[1]

Qualitative Solubility Matrix

Based on functional group analysis and synthesis literature (carboxylation of chlororesorcinol), the following solubility profile is established for process design.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Primary solvents for reaction and dissolution.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solution preparation; difficult to remove (high BP).[1] |

| Ethers | THF, Diethyl Ether, MTBE | High | Extraction solvents; excellent for isolating the acid form.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Preferred environmentally benign solvents for extraction.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Useful for liquid-liquid extraction from acidic aqueous phases.[1] |

| Aqueous | Water (pH < pKa) | Low | Antisolvent for crystallization.[1] |

| Aqueous (Basic) | Water (pH > pKa) | High | Soluble as the carboxylate/phenolate salt.[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Antisolvent to force precipitation.[1] |

Experimental Protocol: Precise Solubility Determination

Since exact mole fraction values depend on specific crystal polymorphs, researchers must generate their own equilibrium curves. Use the Dynamic Laser Monitoring Method for rapid polythermal analysis, or the Static Gravimetric Method for high accuracy.

Protocol A: Static Equilibrium Method (The "Gold Standard")

Objective: Determine the mole fraction solubility (

-

Preparation: Add excess 3-Cl-2,6-DHBA solid to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

K). -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a syringe filter (0.22 µm PTFE, pre-heated to

to prevent crashing out). -

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant in a vacuum oven at 50°C until constant weight.

-

HPLC: Dilute the supernatant with mobile phase (e.g., MeOH:Water 50:50) and analyze against a standard curve.

-

-

Calculation:

Where

Protocol B: Thermodynamic Modeling (Apelblat Equation)

Once experimental points are gathered (e.g., at 298K, 303K, 308K), fit the data to the Modified Apelblat Equation to predict solubility at any temperature:

-

A, B, C: Empirical parameters derived from regression.

-

Utility: This model accounts for the non-ideal behavior of the solution, crucial for scaling up crystallization processes.

Visualization: Solubility & Purification Workflows

Figure 1: Solubility Determination Workflow

A logical flow for determining and validating solubility data.

Caption: Step-by-step workflow for determining solid-liquid equilibrium (SLE) data.

Process Implications: Purification Strategy

The solubility differential between 3-Cl-2,6-DHBA and its impurities (often non-chlorinated resorcylic acids or inorganic salts) dictates the purification method.[1]

Recommended Method: Cooling Crystallization from Ethanol/Water [1]

-

Dissolution: Dissolve the crude 3-Cl-2,6-DHBA in Ethanol (95%) at reflux (

C). The high solubility allows for a minimal solvent volume (high throughput). -

Hot Filtration: Filter while hot to remove inorganic salts (KCl/NaCl from synthesis) which are insoluble in hot ethanol.

-

Antisolvent Addition: Slowly add Water (pre-heated to 60°C) until the solution turns slightly turbid (Cloud Point).

-

Ratio: Typically 1:1 to 1:2 (Ethanol:Water).

-

-

Controlled Cooling: Cool the mixture to 5°C at a rate of 10°C/hour.

-

Isolation: Filter the crystals and wash with cold water (to remove mother liquor) followed by a small amount of cold Hexane (to remove non-polar impurities).

Figure 2: Purification Logic Flow

Caption: Optimized recrystallization pathway utilizing the Ethanol/Water solvent system.[1]

References

-

Wang, J., et al. (2018). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Journal of Chemical & Engineering Data. Link

- Context: Establishes the baseline solubility behavior for the parent compound.

-

Zhang, Y., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link

- Context: Describes chlorination and purification workflows for similar halogen

-

Ohde, D., et al. (2023).[6] Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Processes. Link

- Context: Provides downstream processing and extraction d

-

PubChem. 3-Chlorobenzoic acid (Compound Summary). National Library of Medicine. Link

- Context: Comparative physicochemical data for the chlorin

Sources

- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]

- 2. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 3. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. psecommunity.org [psecommunity.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

3-Chloro-2,6-dihydroxybenzoic acid Kolbe-Schmitt reaction

Application Note: Regioselective Synthesis of 3-Chloro-2,6-dihydroxybenzoic Acid via Potassium-Mediated Kolbe-Schmitt Reaction

Introduction

3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) is a high-value intermediate used primarily in the synthesis of agrochemicals (specifically pyrimidinyl-fused herbicides) and specialized pharmaceuticals. Its synthesis presents a classic regioselectivity challenge in aromatic substitution: directing the carboxylation to the sterically congested 2-position (between the two hydroxyl groups) rather than the thermodynamically favorable 4-position.

This Application Note details a robust, scalable protocol for the Kolbe-Schmitt carboxylation of 4-chlororesorcinol . Unlike standard sodium-mediated carboxylations which favor the para or ortho-para positions (yielding

Scientific Mechanism & Regioselectivity

The success of this synthesis relies on the specific coordination geometry of the alkali metal cation.

-

Substrate: 4-Chlororesorcinol (1,3-dihydroxy-4-chlorobenzene).

-

The Cation Effect:

-

Sodium (Na⁺): Smaller ionic radius. Favors the formation of the 4-carboxylate (5-chloro-2,4-dihydroxybenzoic acid) due to less steric hindrance and charge separation.

-

Potassium (K⁺): Larger ionic radius (1.38 Å). Capable of forming a bidentate chelate complex involving both phenoxide oxygens at the 1 and 3 positions. This "clamp" mechanism directs the incoming CO₂ molecule to insert specifically at the C2 position.

-

Reaction Scheme:

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Reactor | High-pressure autoclave (Hastelloy or SS316) | Withstands 50 bar / 200°C |

| Starting Material | 4-Chlororesorcinol (>98% purity) | Substrate |

| Base | Potassium Hydroxide (KOH) pellets | Reagent for phenoxide formation |

| Solvent | Xylene or Toluene | Azeotropic drying agent |

| Gas | Carbon Dioxide (CO₂) | Carboxylating agent (Dry grade) |

| Acid | Hydrochloric Acid (37%) | Precipitation/Workup |

Step-by-Step Methodology

Phase 1: Salt Formation and Dehydration (Critical Step) Rationale: The presence of water inhibits the Kolbe-Schmitt reaction by solvating the phenoxide and preventing CO₂ coordination. Strict anhydrous conditions are required.

-

Charge: Load the reactor with 4-Chlororesorcinol (1.0 eq) and Potassium Hydroxide (2.05 eq).

-

Solvent Addition: Add Xylene (approx. 5-7 volumes relative to substrate).

-

Reflux/Drying: Heat the mixture to reflux (approx. 140°C) using a Dean-Stark trap.

-

Endpoint: Continue reflux until no more water separates in the trap. The mixture will form a thick slurry of the dipotassium salt.

-

Checkpoint: Karl Fischer titration of the solvent should show < 0.05% water.

-

-

Distillation: Distill off the bulk of the Xylene if running a "solid-phase" variation, or maintain a concentrated slurry for "solvent-phase" carboxylation. Note: Solvent-phase is preferred for heat transfer safety.

Phase 2: Carboxylation

-

Pressurization: Seal the autoclave. Purge with N₂ twice, then introduce CO₂ gas.

-

Reaction Conditions:

-

Pressure: Maintain 20–30 bar (290–435 psi) of CO₂.

-

Temperature: Ramp to 140°C–150°C.

-

Agitation: High shear stirring is essential as the reaction mixture becomes viscous.

-

-

Duration: Hold conditions for 4–6 hours.

-

Monitoring: Since sampling under high pressure is difficult, rely on pressure drop monitoring (CO₂ consumption).

Phase 3: Workup and Purification

-

Cooling: Cool reactor to < 60°C and vent excess CO₂.

-

Quench: Add water (equal volume to original solvent) to dissolve the potassium salt. The organic layer (Xylene) will separate.

-

Separation: Decant the organic layer (contains unreacted starting material and tars). Retain the aqueous layer.

-

Acidification (Controlled):

-

Caution:

-Resorcylic acids can decarboxylate if heated in strong acid. -

Cool aqueous layer to 10°C.

-

Slowly add concentrated HCl until pH < 1. The product will precipitate.[1]

-

-

Filtration: Filter the crude solid. Wash with ice-cold water.

-

Recrystallization: Purify using Water/Methanol or dilute Acetic Acid to remove regioisomers.

Process Workflow Diagram

Quality Control & Troubleshooting

| Parameter | Observation | Root Cause & Correction |

| Low Yield | High recovery of starting material | Moisture: The salt was not dry. Ensure strict azeotropic drying. |

| Wrong Isomer | Formation of 5-chloro-2,4-DHBA | Cation Exchange: Ensure KOH is used, not NaOH. Ensure temperature is >130°C (thermodynamic control). |

| Decarboxylation | Product loss during drying | Thermal Instability: Do not dry the acidic product >80°C. Dry under vacuum at 50°C. |

| Purity | Pink/Red coloration | Oxidation: Resorcinol derivatives oxidize easily. Perform all steps under N₂ or CO₂ blanket. |

Analytical Validation:

-

HPLC: C18 Column, Mobile Phase A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90%.

-

1H NMR (DMSO-d6): Look for the singlet proton at C5 (approx 6.5-7.0 ppm) and the disappearance of the C2 proton signal.

References

-

Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[2][3][4][5][6][7][8][9] Chemical Reviews, 57(4), 583–620. Link

-

Ueno, R., et al. (1990). Process for production of aromatic hydroxycarboxylic acids.[1][3][6][8][9][10] US Patent 4,954,651. Link

-

Pugh, D. (2014). Synthesis of 2,6-dihydroxybenzoic acid.[2][1][9][11][12][13] WO Patent 2014/128719. (Describes the K+ selectivity for 2,6-isomers). Link

-

Markovic, D., et al. (2025). Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor. ResearchGate.[9] (Modern flow chemistry adaptations). Link

-

Stark, A., et al. (2009). Kolbe–Schmitt reaction in ionic liquids. Green Chemistry. (Alternative solvent systems). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. purechemistry.org [purechemistry.org]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. US3014068A - Preparation of beta-resorcylic acids - Google Patents [patents.google.com]

- 11. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 12. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Utilization of 3-Chloro-2,6-dihydroxybenzoic Acid in the Synthesis of Novel Antimicrobial Agents

Introduction: The Strategic Importance of Substituted Benzoic Acids in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the myriad of privileged structures in medicinal chemistry, substituted benzoic acids represent a versatile and highly tractable starting point for the synthesis of diverse bioactive molecules. The strategic functionalization of the benzene ring with a combination of electron-withdrawing and electron-donating groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This application note focuses on 3-Chloro-2,6-dihydroxybenzoic acid , a unique trifunctionalized scaffold, and its potential as a key intermediate in the synthesis of novel antimicrobial drugs. The presence of a chlorine atom, two hydroxyl groups, and a carboxylic acid moiety provides multiple reactive handles for chemical modification, enabling the generation of a diverse library of derivatives. The chlorine substituent can enhance the lipophilicity and metabolic stability of a molecule, while the catechol-like dihydroxy arrangement is a known pharmacophore in various natural and synthetic bioactive compounds, often contributing to metal chelation and interaction with biological targets. The carboxylic acid provides a convenient point for amide bond formation, esterification, or other conjugations to further elaborate the molecular structure.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-chloro-2,6-dihydroxybenzoic acid in the synthesis of potential antimicrobial agents. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and discuss the characterization and evaluation of the resulting compounds.

Rationale for Employing 3-Chloro-2,6-dihydroxybenzoic Acid as a Precursor

The selection of 3-chloro-2,6-dihydroxybenzoic acid as a starting material is underpinned by several key considerations:

-

Structural Analogy to Known Antimicrobials: The core structure shares features with various classes of antimicrobial agents. For instance, the chloro-hydroxy-substituted aromatic ring is a key component in some quinolone and fluoroquinolone antibiotics, where it forms part of the quinoline core that is crucial for their antibacterial activity.[1][2]

-

Bioisosteric Potential: The dihydroxybenzoic acid moiety is a known siderophore, capable of chelating ferric iron, an essential nutrient for bacterial growth. By mimicking natural siderophores, compounds derived from this scaffold could potentially be actively transported into bacterial cells, leading to targeted drug delivery or iron sequestration that inhibits bacterial proliferation.[3]

-

Chemical Versatility: The three distinct functional groups (carboxylic acid, two hydroxyls, and a chloro group) offer a rich platform for synthetic diversification. The carboxylic acid can be readily converted to amides, esters, or hydrazides, while the hydroxyl groups can be alkylated, acylated, or used for the formation of heterocyclic rings. The chlorine atom can also be a site for nucleophilic aromatic substitution under specific conditions. This versatility allows for the systematic exploration of the chemical space around this scaffold to optimize antimicrobial activity and other drug-like properties.

Proposed Synthetic Pathway: Synthesis of Novel Benzoxazole Derivatives

One promising application of 3-chloro-2,6-dihydroxybenzoic acid is in the synthesis of substituted benzoxazoles. The benzoxazole ring system is a prominent heterocyclic scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. The following section outlines a proposed two-step synthetic pathway to generate a library of novel benzoxazole derivatives.

Caption: Proposed synthetic workflow for benzoxazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-chloro-2,6-dihydroxybenzamides (Amide Intermediates)

This protocol describes the amide coupling of 3-chloro-2,6-dihydroxybenzoic acid with a variety of substituted anilines.

Materials:

-

3-Chloro-2,6-dihydroxybenzoic acid (1.0 eq)

-

Substituted aniline (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-chloro-2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) in one portion to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-aryl-3-chloro-2,6-dihydroxybenzamide.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

HATU and DIPEA: This combination is a highly efficient and widely used coupling system for amide bond formation, known for minimizing side reactions and racemization (if applicable). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. Its anhydrous nature is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

-

Aqueous Workup: The washing steps with dilute acid and brine are essential to remove unreacted starting materials, coupling reagents, and other water-soluble impurities.

Protocol 2: General Procedure for the Cyclization to Form Benzoxazole Derivatives

This protocol describes the intramolecular cyclization of the N-aryl-3-chloro-2,6-dihydroxybenzamide intermediates to form the corresponding benzoxazole derivatives.

Materials:

-

N-Aryl-3-chloro-2,6-dihydroxybenzamide (1.0 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid)

-

Ice-cold water

-

Saturated NaHCO₃ solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Add the N-aryl-3-chloro-2,6-dihydroxybenzamide (1.0 eq) to an excess of polyphosphoric acid or Eaton's reagent in a round-bottom flask equipped with a magnetic stirrer.

-

Heat the reaction mixture at 120-140 °C for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system to yield the pure benzoxazole derivative.

-

Characterize the final product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

-

PPA or Eaton's Reagent: These are strong dehydrating and cyclizing agents commonly used for the synthesis of benzoxazoles from o-hydroxyanilides. They facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration.

-

High Temperature: The cyclization reaction requires thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.

-

Neutralization: Careful neutralization of the strong acid is necessary before extraction to prevent degradation of the product and to ensure that the product is in its neutral form for efficient extraction into the organic solvent.

Data Presentation and Characterization

The synthesized benzoxazole derivatives should be characterized thoroughly to confirm their structure and purity. The following table provides an example of how to present the characterization data.

| Compound ID | R-Group on Aniline | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| BZ-01 | 4-Fluorophenyl | 65 | Example: 7.2-7.8 (m, Ar-H) | [M+H]⁺ |

| BZ-02 | 4-Chlorophenyl | 72 | Example: 7.3-7.9 (m, Ar-H) | [M+H]⁺ |

| BZ-03 | 4-Methoxyphenyl | 68 | Example: 3.8 (s, OCH₃), 6.9-7.7 (m, Ar-H) | [M+H]⁺ |

Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the in vitro antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized benzoxazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

-

DMSO (for dissolving compounds)

Procedure:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Dilute the inoculum in the growth medium and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (medium with inoculum and standard antibiotic), a negative control (medium with inoculum and DMSO, but no compound), and a sterility control (medium only).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Key Relationships

Caption: Drug discovery workflow using the target scaffold.

Conclusion

3-Chloro-2,6-dihydroxybenzoic acid represents a promising and versatile starting material for the synthesis of novel antimicrobial agents. Its unique combination of functional groups allows for the generation of diverse chemical libraries, such as the benzoxazole derivatives outlined in this application note. The provided protocols offer a robust framework for the synthesis, purification, and evaluation of these compounds. By systematically exploring the structure-activity relationships of derivatives synthesized from this scaffold, researchers can potentially identify new lead compounds in the ongoing fight against antimicrobial resistance.

References

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Available at: [Link]

- Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Jisha, J., et al. (2014). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 5(8), 3235-3240. Available at: [Link]

-

Shaik, A., & Shaik, M. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International, 33(59A), 519-528. Available at: [Link]

-

SAGE Publications. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

-

MDPI. (2022). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. Available at: [Link]

-

National Library of Medicine. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]

-

MDPI. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Available at: [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

-

National Library of Medicine. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]

-

MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

- Google Patents. (2014). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

-

Wiley Online Library. (1981). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-2,6-dihydroxybenzoic Acid Synthesis

Executive Summary: The Selectivity Challenge

The synthesis of 3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) is a classic exercise in controlling electrophilic aromatic substitution (EAS) on a highly activated ring. The starting material, 2,6-dihydroxybenzoic acid (

The Core Problem: Because the C3 and C5 positions are chemically equivalent in the starting material, the introduction of the first chlorine atom does not significantly deactivate the ring against a second attack. Consequently, the reaction is prone to "runaway" chlorination, leading to the 3,5-dichloro impurity. Furthermore, the steric crowding and electronic push of the hydroxyls make the carboxylic acid moiety labile, creating a risk of decarboxylation .

This guide addresses the three primary impurity classes:

-

Polychlorinated species (3,5-dichloro-2,6-DHBA).

-

Decarboxylated species (Chlororesorcinols).

-

Oxidative coupling products (Quinones/Dimers).

Impurity Profile & Troubleshooting (Q&A)

Category A: Over-Chlorination (The 3,5-Dichloro Issue)

User Question: “I am consistently seeing ~15% of a higher molecular weight impurity (M+34 mass shift) in my HPLC traces. I’m using 1.1 equivalents of sulfuryl chloride. How do I stop this?”

Dr. Vance: You are observing 3,5-dichloro-2,6-dihydroxybenzoic acid . This is the most common side product because the 3-chloro product is still highly activated.

Root Cause:

-

Local High Concentration: Adding the chlorinating agent too fast creates localized zones of excess reagent, driving the second substitution.

-

Temperature: Even mild heating (>40°C) lowers the activation energy barrier for the second chlorination event.

Corrective Protocol:

-

Switch Reagent Dosing: Do not add

in one shot. Use a syringe pump to add it over 2–3 hours. -

Lower Temperature: Run the reaction at 0°C to 5°C . The rate constant difference (

vs -

Solvent Effect: If using diethyl ether, switch to a less polar solvent like Dichloromethane (DCM) or Toluene (if solubility permits), or modulate reactivity with Acetic Acid . Ether can coordinate with the reagent, sometimes accelerating the rate too aggressively.

Category B: Decarboxylation (Gas Evolution)

User Question: “My yield is low (60%), and I noticed significant gas evolution during the workup. The NMR shows a loss of the carboxyl proton signal.”

Dr. Vance: You are likely generating 4-chlororesorcinol .

Root Cause:

-

Thermal Stress: Heating the reaction >60°C (or during recrystallization).

-

Acidic Workup: Strong mineral acids (HCl) at high temperatures catalyze decarboxylation.

Corrective Protocol:

-

Keep it Cool: Never heat the reaction mixture above 50°C.

-

Gentle Acidification: During workup, acidify to pH 2–3 using dilute

or

Category C: Regio-Isomers (The 4-Chloro Myth)

User Question: “Could the impurity be the 4-chloro isomer? I see a small peak eluting just after the product.”

Dr. Vance: It is highly unlikely to be the 4-chloro isomer.

-

Scientific Rationale: In 2,6-DHBA, positions 3 and 5 are ortho and para to the powerful hydroxyl donors. Position 4 is meta to both hydroxyls and para to the electron-withdrawing carboxyl group. It is the most deactivated position on the ring.

-

Identification: The peak is more likely unreacted starting material (2,6-DHBA) or an oxidative dimer (quinone) if the reaction was exposed to air/light for too long.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired product and the "impurity sinks."

Caption: Reaction network showing the competition between chlorination (blue/red path) and decarboxylation (yellow path).

Optimized Experimental Protocol

This protocol is designed to minimize the 3,5-dichloro impurity while preventing decarboxylation.

Reagents:

-

2,6-Dihydroxybenzoic acid (1.0 eq)

-

Sulfuryl Chloride (

) (1.05 eq) — Note: Do not exceed 1.1 eq. -

Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (allows low temp control).

Step-by-Step:

-

Dissolution: Dissolve 2,6-DHBA in diethyl ether (5 mL/g) under Nitrogen. Cool the system to 0°C using an ice/salt bath.

-

Controlled Addition: Dilute

in a small volume of ether. Add this solution dropwise over 60 minutes .-

Checkpoint: Monitor internal temperature. Do not allow it to spike >5°C.

-

-

Equilibration: Stir at 0°C for 2 hours, then allow to warm strictly to room temperature (20–25°C) for 1 hour.

-

Quench: Pour the reaction mixture into ice-cold water (not directly onto ice, to avoid localized freezing/heating cycles).

-

Purification (The "Solubility Switch"):

-

The 3,5-dichloro impurity is less soluble in water than the mono-chloro product due to the loss of a polar C-H bond and increased lipophilicity.

-

Recrystallization: Recrystallize the crude solid from Water/Ethanol (9:1) . The 3,5-dichloro species will often precipitate first or remain undissolved if the ethanol ratio is kept low. Filter off the undissolved solids (often enriched in di-chloro) and cool the filtrate to obtain pure 3-Cl-2,6-DHBA.

-

Quantitative Data: Impurity Solubility & Limits

Use this table to interpret your analytical data.

| Compound | Relative HPLC RT (C18) | pKa (COOH approx) | Solubility (Water) | Risk Factor |

| 2,6-DHBA (SM) | 1.00 (Reference) | 1.30 | High | Incomplete Reaction |

| 3-Cl-2,6-DHBA (Target) | 1.25 | 1.05 | Moderate | N/A |

| 3,5-Dichloro-2,6-DHBA | 1.60 | 0.85 | Low | Excess Reagent / Temp |

| 4-Chlororesorcinol | 1.10 | N/A (Phenolic ~9) | High | Thermal Degradation |

Troubleshooting Logic Tree

Use this flow to diagnose your specific batch failure.

Caption: Decision tree for process optimization based on crude impurity profile.

References

-

Selectivity of Sulfuryl Chloride

-

Decarboxylation Mechanisms

-

Synthesis of Halogenated Resorcylic Acids

-

Title: Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid (Related Mechanism).[7]

- Source: CN P

- URL

-

-

Ortho-Selective Chlorination

Sources

- 1. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]

- 2. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]

- 6. mdpi.com [mdpi.com]

- 7. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

3-Chloro-2,6-dihydroxybenzoic acid degradation during storage

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-2,6-dihydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Introduction: Understanding the Stability of 3-Chloro-2,6-dihydroxybenzoic Acid

3-Chloro-2,6-dihydroxybenzoic acid is a multifaceted molecule with a chemical structure susceptible to various degradation pathways. The presence of a carboxylic acid, hydroxyl groups, and a chlorine atom on the benzene ring creates a compound that requires careful handling and storage to maintain its purity and stability. Degradation can be initiated by several factors including temperature, light, humidity, and pH. This guide will delve into the potential degradation mechanisms and provide actionable solutions to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Chloro-2,6-dihydroxybenzoic acid?

A1: To ensure the long-term stability of 3-Chloro-2,6-dihydroxybenzoic acid, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, maintaining a cool environment is crucial.[1] Some suppliers of similar dihydroxybenzoic acid compounds recommend storage at temperatures as low as -20°C to -80°C for stock solutions to maximize shelf life.[2]

Q2: How does temperature affect the stability of 3-Chloro-2,6-dihydroxybenzoic acid?

A2: Elevated temperatures can promote the degradation of benzoic acid derivatives.[3] One of the primary thermal degradation pathways for benzoic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3] For nitrobenzoic acids, significant exothermic decomposition has been observed, indicating that substituted benzoic acids can be sensitive to heat.[4] While specific data for 3-Chloro-2,6-dihydroxybenzoic acid is limited, it is prudent to avoid high temperatures during storage and handling.

Q3: Is 3-Chloro-2,6-dihydroxybenzoic acid sensitive to light?

A3: Yes, compounds with a phenolic structure, such as salicylic acid (a hydroxybenzoic acid), are known to be susceptible to photodegradation.[5][6][7] Exposure to UV light can initiate photochemical reactions, leading to the formation of degradation products.[8] Therefore, it is essential to store 3-Chloro-2,6-dihydroxybenzoic acid in a light-protected environment, such as an amber-colored vial or a container stored in a dark place.

Q4: What is the role of humidity and moisture in the degradation of this compound?

A4: The presence of moisture can facilitate hydrolytic degradation, particularly if the storage conditions are not optimal. While benzoic acid esters are more susceptible to hydrolysis, the parent acid can also be affected by moisture, which may alter its physical state or promote reactions with impurities.[9] Safety data sheets for similar compounds consistently recommend storing in a dry place.[10][11]

Q5: How can I assess the purity of my stored 3-Chloro-2,6-dihydroxybenzoic acid?

A5: The most reliable method for assessing the purity of 3-Chloro-2,6-dihydroxybenzoic acid is High-Performance Liquid Chromatography (HPLC).[3][12] An HPLC method can separate the parent compound from its potential degradation products, allowing for quantification of its purity. Other analytical techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the structure of any impurities or degradation products.[13][14]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your 3-Chloro-2,6-dihydroxybenzoic acid stock.

Troubleshooting Workflow:

Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

-

Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

-

Purity Assessment: If storage conditions were appropriate, the next step is to assess the purity of your stock.

-

Protocol: Prepare a sample of your 3-Chloro-2,6-dihydroxybenzoic acid and analyze it using a validated HPLC method. Compare the chromatogram to a reference standard or a previously analyzed batch of known purity.

-

-

Interpret Results:

-

If the purity is high and no significant degradation peaks are observed, the source of inconsistency likely lies elsewhere in your experimental setup.

-

If the purity is low or unexpected peaks are present, your stock has likely degraded. It is advisable to discard the old stock and acquire a new batch.

-

Issue 2: Visual Changes in the Compound (e.g., Color Change)

A change in the physical appearance of the solid compound, such as a color change from white/off-white to brownish, can be an indicator of degradation.[15]

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Oxidation | The dihydroxy-substituted benzene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by exposure to air and light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible. Ensure the container is tightly sealed and protected from light. |

| Photodegradation | Exposure to light, especially UV radiation, can cause the compound to degrade and change color.[5][6] | Always store in an amber or opaque container in a dark location. |

| Contamination | Contamination with impurities could lead to reactions that cause a color change. | Review handling procedures to minimize the risk of cross-contamination. Use clean spatulas and weighing instruments. |

Issue 3: Poor Solubility or Formation of Precipitates in Solution

If you are having difficulty dissolving the compound or observe precipitates forming in your stock solutions over time, degradation may be the culprit.

Investigative Workflow:

Workflow for troubleshooting solubility issues.

Key Considerations:

-

Solvent Stability: The stability of 3-Chloro-2,6-dihydroxybenzoic acid can be solvent-dependent. It is advisable to prepare fresh solutions for your experiments. If stock solutions need to be stored, conduct a small-scale stability study in your chosen solvent to determine an appropriate shelf life.

-

pH Effects: The pH of the solution can influence both the solubility and stability of the compound. The carboxylate form at higher pH is generally more water-soluble but may also be more susceptible to certain degradation pathways.

In-Depth Scientific Insights

Potential Degradation Pathways:

-

Decarboxylation: As with many benzoic acids, thermal stress can lead to the loss of the carboxyl group as CO2.[3]

-

Oxidation: The electron-rich dihydroxy-substituted ring is prone to oxidation. This can lead to the formation of quinones and other oxidized species, often resulting in a color change.

-

Photodegradation: Aromatic compounds, especially those with hydroxyl groups, can absorb UV light and undergo photochemical reactions. This can involve radical mechanisms and lead to a complex mixture of degradation products.[5][6]

-

Hydrolytic Dechlorination: Although the C-Cl bond on an aromatic ring is generally stable, under certain conditions (e.g., high pH, elevated temperature in aqueous solution), nucleophilic substitution of the chlorine atom could occur.[16]

Forced Degradation Studies:

To proactively understand the stability of 3-Chloro-2,6-dihydroxybenzoic acid in your specific application, consider performing forced degradation studies.[17] This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally induce degradation.[13] The resulting degradation products can then be identified and a stability-indicating analytical method can be developed.

References

- AK Scientific, Inc.

- ResearchGate.

- PubMed.

- MedChemExpress.

- PubMed.

- Carl ROTH.

- Carl ROTH.

- Fisher Scientific.

- SciELO. Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.

- DADUN. Identification of 2,3-Dihydroxybenzoic Acid as a Brucella abortus Siderophore.

- ResearchGate. Kinetic Study of Hydrolysis of Benzoates. Part XXV.

- MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal.

- ACS Publications.

- Biomedical Journal of Scientific & Technical Research.

- National Library of Medicine. Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore.

- Rasayan Journal of Chemistry. DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES.

- Thermochimica Acta. Thermal decomposition of rare earth element complexes with 2,6-dichlorobenzoic acid.

- PubChem.

- PubMed.

- The Lancet.

- Chemos GmbH&Co.KG.

- OUCI.

- Organic Chemistry Portal.

- PubMed Central. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae.

- PubMed. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen.

- HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.